molecular formula C9H8O5 B1360053 5-Formyl-3-methoxysalicylic acid CAS No. 3507-08-2

5-Formyl-3-methoxysalicylic acid

Cat. No. B1360053
CAS RN: 3507-08-2
M. Wt: 196.16 g/mol
InChI Key: YFDQSVBNFNFXGF-UHFFFAOYSA-N
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Description

5-Formyl-3-methoxysalicylic acid, also known as 5-FMS, is a compound derived from the naturally occurring salicylic acid. It has been studied extensively in recent years due to its potential therapeutic benefits in a variety of medical conditions. This article will provide an overview of 5-FMS, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Excited-State Intramolecular Proton Transfer Studies

Research on derivatives of salicylic acid, such as 5-methoxysalicylic acid, has focused on their excited-state intramolecular proton transfer (ESIPT) properties. Studies have shown significant enhancements in intramolecular hydrogen bonds upon photoexcitation, indicating the importance of these compounds in understanding proton transfer mechanisms in various chemical processes (El-Nasr et al., 2003).

Fluorescence and Emission Properties

The fluorescence properties of methyl 5-methoxysalicylate, a derivative of salicylic acid, have been studied, revealing unique emission spectra compared to other salicylic acid derivatives. This research contributes to a deeper understanding of the photophysics of salicylic acid derivatives, highlighting their potential in fluorescence-based applications (Acuña et al., 1985).

Spectroscopy and Molecular Structure Analysis

In-depth spectroscopic studies (FT-IR and FT-Raman) of 5-methoxysalicylic acid have been conducted. These investigations provide valuable insights into the conformational equilibria, vibrational frequencies, and structural parameters of the compound, which are crucial for understanding its chemical behavior and applications in various scientific fields (Güneş & Parlak, 2011).

Matrix-Assisted Laser Desorption/Ionization (MALDI) Mass Spectrometry

5-Methoxysalicylic acid has been demonstrated as a useful matrix for MALDI time-of-flight mass spectrometry of oligonucleotides. This application is particularly important for desorption/ionization without fragmentation, marking its significance in analytical chemistry and biochemistry (Distler & Allison, 2001).

Corrosion Inhibition Studies

Research involving 5-methoxy derivatives of 3-formyl chromone has been conducted to explore their use in corrosion inhibition. This study provides insights into their effectiveness in preventing mild steel corrosion, which is vital for industrial applications (Kumar et al., 2017).

Anti-inflammatory Drug Mechanism Exploration

Although slightly different, studies on 5-aminosalicylic acid (a related compound) have focused on understanding the mechanism of its anti-inflammatory effects, particularly in the treatment of inflammatory bowel diseases. These investigations reveal crucial insights into the drug's interaction with biological pathways (Rousseaux et al., 2005).

Safety And Hazards

The safety data sheet for 5-Methoxysalicylic acid, a similar compound, indicates that it is harmful if swallowed and causes serious eye damage . It is also suspected of damaging fertility or the unborn child . Personal protective equipment, including gloves and eye protection, should be worn when handling this compound .

properties

IUPAC Name

5-formyl-2-hydroxy-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFDQSVBNFNFXGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00188574
Record name 5-Formyl-3-methoxysalicylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formyl-3-methoxysalicylic acid

CAS RN

3507-08-2
Record name 5-Formyl-2-hydroxy-3-methoxybenzoic acid
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Record name 5-Formyl-3-methoxysalicylic acid
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Record name 5-Formyl-3-methoxysalicylic acid
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Record name 5-formyl-3-methoxysalicylic acid
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